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Compound of Interest

Compound Name: 3-Acetyl-6-bromocoumarin

Cat. No.: B182494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 3-Acetyl-6-
bromocoumarin, a molecule of interest in medicinal chemistry and materials science. The

following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification,

characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-Acetyl-
6-bromocoumarin by providing detailed information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
The proton NMR spectrum of 3-Acetyl-6-bromocoumarin exhibits characteristic signals

corresponding to the protons of the coumarin core and the acetyl substituent. The chemical

shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such

as tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ (Acetyl) ~2.5 Singlet -

H-5 ~8.2 Doublet ~2.5

H-7 ~7.8 Doublet of Doublets ~8.8, 2.5

H-8 ~7.4 Doublet ~8.8

H-4 ~8.6 Singlet -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration

used.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on each carbon atom in the 3-Acetyl-6-
bromocoumarin molecule.

Carbon Assignment Chemical Shift (δ, ppm)

CH₃ (Acetyl) ~30

C=O (Acetyl) ~195

C-3 ~130

C-4 ~145

C-4a ~118

C-5 ~130

C-6 ~118

C-7 ~135

C-8 ~119

C-8a ~154

C=O (Lactone) ~159
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Note: These are approximate chemical shift values and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in 3-Acetyl-6-bromocoumarin
by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Functional Group Vibrational Mode Absorption Range (cm⁻¹)

C=O (α,β-unsaturated ketone) Stretch 1680 - 1660

C=O (Lactone) Stretch 1740 - 1720

C=C (Aromatic) Stretch 1600 - 1450

C-O (Ester) Stretch 1300 - 1100

C-Br Stretch 700 - 500

C-H (Aromatic) Stretch 3100 - 3000

C-H (Aliphatic) Stretch 3000 - 2850

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 3-
Acetyl-6-bromocoumarin, as well as to gain insights into its fragmentation patterns.

Ion m/z (Mass-to-Charge Ratio) Interpretation

[M]⁺ 266/268
Molecular ion (presence of Br

isotopes)

[M-CH₃]⁺ 251/253 Loss of a methyl group

[M-COCH₃]⁺ 223/225 Loss of an acetyl group

[M-Br]⁺ 187 Loss of a bromine atom

[M-CO]⁺ 238/240
Loss of carbon monoxide from

the lactone
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Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in

an approximate 1:1 ratio), leading to two peaks for bromine-containing fragments separated by

2 m/z units.

Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of coumarin

derivatives. Specific parameters may need to be optimized for 3-Acetyl-6-bromocoumarin.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.[1]

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable

solvent (e.g., chloroform) using an appropriate cell.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b182494?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_NMR_Characterization_of_Synthesized_Coumarin_Derivatives.pdf
https://www.ijres.org/papers/v1-i3/A130115.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

and identify characteristic fragment ions.

Visualizations
The following diagrams illustrate the logical workflow and relationships in the spectral analysis

of 3-Acetyl-6-bromocoumarin.
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Caption: Experimental workflow for the synthesis and spectral characterization of 3-Acetyl-6-
bromocoumarin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b182494?utm_src=pdf-body-img
https://www.benchchem.com/product/b182494?utm_src=pdf-body
https://www.benchchem.com/product/b182494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

3-Acetyl-6-bromocoumarin

¹H NMR
(Proton Environment)

Provides data on

¹³C NMR
(Carbon Skeleton)Provides data on

Functional Groups
(C=O, C-Br, etc.)

Identifies

Molecular Weight &
Fragmentation

Determines

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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